molecular formula C14H19N3OS B7663392 3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole

3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole

Cat. No.: B7663392
M. Wt: 277.39 g/mol
InChI Key: DOUUPYCKYKMRGD-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole, commonly known as DMST, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMST belongs to the class of compounds known as sulfoxides, which are known for their anti-inflammatory and antioxidant properties. The purpose of

Mechanism of Action

The mechanism of action of DMST is not fully understood, but it is thought to involve the modulation of inflammatory and oxidative stress pathways. DMST has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, DMST has been shown to scavenge reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
DMST has been shown to have a number of biochemical and physiological effects, including the modulation of inflammatory and oxidative stress pathways, the inhibition of cell proliferation, and the induction of apoptosis. DMST has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMST in lab experiments is its high degree of purity, which makes it easy to work with and ensures consistent results. In addition, DMST is relatively stable and has a long shelf life, which makes it a cost-effective choice for lab experiments. However, one of the limitations of using DMST is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of potential future directions for research on DMST. One area of research could be the development of more efficient synthesis methods that produce higher yields of DMST. Another area of research could be the investigation of DMST's potential therapeutic applications in other areas, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of DMST and to identify any potential side effects or toxicity concerns.

Synthesis Methods

DMST can be synthesized using a variety of methods, including the oxidation of the corresponding sulfide, the reaction of a sulfoxide with a primary amine, or the reaction of a sulfoxide with a hydrazine derivative. One of the most commonly used methods for synthesizing DMST is the oxidation of the corresponding sulfide using hydrogen peroxide or sodium periodate. This method yields DMST with a high degree of purity and is relatively simple to perform.

Scientific Research Applications

DMST has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. DMST has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. In addition, DMST has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10-5-6-13(7-11(10)2)8-19(18)9-14-16-15-12(3)17(14)4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUUPYCKYKMRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)CC2=NN=C(N2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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